molecular formula C19H15BrN2O6 B14724070 N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide CAS No. 7047-65-6

N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide

Cat. No.: B14724070
CAS No.: 7047-65-6
M. Wt: 447.2 g/mol
InChI Key: ARXWMFIDRFEHQM-UHFFFAOYSA-N
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Description

N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine and nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the bromination and nitration of a phenyl ring, followed by coupling with a chromene derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving consistent product quality. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific biological context and are often studied using techniques like molecular docking and in vitro assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitrophenol
  • 2-Bromo-5-nitrobenzenecarbaldehyde
  • 2-Bromo-5-nitrophenylacetic acid

Uniqueness

What sets N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide apart from similar compounds is its unique combination of functional groups and the chromene backbone. This structure imparts specific chemical reactivity and biological activity that can be fine-tuned for various applications.

Properties

CAS No.

7047-65-6

Molecular Formula

C19H15BrN2O6

Molecular Weight

447.2 g/mol

IUPAC Name

N-(2-bromo-5-nitrophenyl)-2-oxo-7-propoxychromene-3-carboxamide

InChI

InChI=1S/C19H15BrN2O6/c1-2-7-27-13-5-3-11-8-14(19(24)28-17(11)10-13)18(23)21-16-9-12(22(25)26)4-6-15(16)20/h3-6,8-10H,2,7H2,1H3,(H,21,23)

InChI Key

ARXWMFIDRFEHQM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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